1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
Description
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-16-7-5-14(6-8-16)22-18(24)20-13-15-9-10-19-17(21-15)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWDJMYYBFFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-ethoxyaniline and 2-(pyrrolidin-1-yl)pyrimidine. These intermediates are then coupled using urea derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can act as a ligand in biochemical assays, helping to elucidate protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Table 1: Comparison of CB1-Targeting Urea Derivatives
| Compound Name | Key Structural Features | Receptor Target | Binding Affinity (KB) | Cooperativity (α) |
|---|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | - 4-Ethoxyphenyl substituent - Pyrimidin-4-yl with pyrrolidin-1-yl at position 2 |
CB1 (inferred) | Not reported | Not reported |
| 7d : 1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea | - 4-Cyanophenyl substituent - Pyrimidin-4-yl with pyrrolidin-1-yl at position 2 |
CB1 | ~10 nM | α = 3.5 |
| 8d : 1-(4-Cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea | - 4-Cyanophenyl substituent - Pyrimidin-2-yl with pyrrolidin-1-yl at position 4 |
CB1 | ~12 nM | α = 3.2 |
Key Observations :
Substituent Effects: The ethoxy group in the target compound replaces the cyano group in 7d and 8d. The positional isomerism of the pyrrolidinyl group on the pyrimidine ring (position 2 vs. 4) affects cooperativity (α) with CB1. 7d (α = 3.5) exhibits marginally higher cooperativity than 8d (α = 3.2), suggesting that substitution at pyrimidin-4-yl optimizes receptor interactions .
Scaffold Optimization :
- Pyrimidine rings in 7d and 8d were introduced to replace the pyridine scaffold of earlier CB1 modulators (e.g., PSNCBAM-1), improving nitrogen atom geometry for enhanced allosteric modulation .
Urea Derivatives with Divergent Targets
Table 2: Comparison with Non-CB1-Targeting Urea Analogues
| Compound Name | Key Structural Features | Biological Target | IC50/Activity |
|---|---|---|---|
| SR10847 | - 4-Chlorophenyl - Pyrrolo[2,3-d]pyrimidine substituent |
LIMK1 | 21 nM |
| SR10905 | - 4-Chlorophenyl, 2-fluoro substitution - Pyrrolopyrimidine |
LIMK1 | 15 nM |
Key Observations :
Structural Divergence: The SR series (e.g., SR10847, SR10905) replaces the pyrimidine-pyrrolidinyl motif with pyrrolo[2,3-d]pyrimidine, enabling potent LIMK1 inhibition (IC50 = 15–27 nM) . Unlike the CB1-targeting compounds, these derivatives incorporate aminoethyl groups, which may facilitate kinase binding through charge interactions .
Urea Linkage Universality :
- The urea backbone is retained across all compounds, underscoring its versatility in stabilizing intermolecular interactions (e.g., hydrogen bonding with receptors) .
Critical Analysis of Substituent Roles
- 4-Ethoxyphenyl vs. 4-Cyanophenyl: The ethoxy group’s larger steric profile and reduced polarity compared to cyano may reduce CB1 binding affinity but enhance oral bioavailability.
- Pyrimidine-Pyrrolidinyl Positioning : Substitution at pyrimidin-4-yl (as in the target compound and 7d ) is associated with optimal allosteric modulation, likely due to spatial compatibility with CB1’s transmembrane domain .
Activité Biologique
1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to a pyrimidine and an ethoxyphenyl group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, which will be explored in the following sections.
1. Anticancer Activity
Research has indicated that compounds similar to 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can exhibit significant anticancer properties. The urea and pyrimidine components are known to interact with specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain pyrazolyl-ureas inhibit the activity of IKK-2, a kinase implicated in inflammatory responses and cancer progression, with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | IKK-2 | 0.013 | |
| Compound B | p38α | 0.004 | |
| Compound C | JNK2α2 | 0.046 |
2. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that related compounds can inhibit cytokine production (e.g., TNFα and IL-17) in activated immune cells. The mechanism involves blocking the signaling pathways that lead to inflammation, which is critical in conditions such as rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been documented extensively. Compounds structurally related to 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea have shown varying degrees of antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported range from 0.0039 to 0.025 mg/mL for some derivatives .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition of Cancer Cell Lines : A study evaluated the effects of a series of urea derivatives on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.
- Cytokine Release Assays : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds were shown to significantly reduce TNFα levels, indicating their potential as therapeutic agents in inflammatory diseases.
- Antibacterial Efficacy : A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives, finding that modifications to the phenyl group significantly enhanced efficacy against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
